2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Overview
Description
2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group substituted with two methyl groups, a thiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,3-dimethylphenol, is reacted with an appropriate halogenating agent (e.g., bromine or chlorine) to form 2,3-dimethylphenyl halide.
Nucleophilic Substitution: The 2,3-dimethylphenyl halide undergoes a nucleophilic substitution reaction with 5-methyl-1,3-thiazole-2-amine to form the intermediate 2-(2,3-dimethylphenoxy)-5-methyl-1,3-thiazole.
Amidation: The intermediate is then reacted with a suitable acylating agent (e.g., propanoyl chloride) in the presence of a base (e.g., triethylamine) to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenoxy and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted phenoxy and thiazole derivatives.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Agrochemicals: Possible application as a pesticide or herbicide due to its structural similarity to known bioactive compounds.
Material Science: Utilized in the synthesis of polymers or as a building block for advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The phenoxy and thiazole moieties may bind to active sites, inhibiting or modulating the activity of the target. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dimethylphenoxy)-N-(1,3-thiazol-2-yl)propanamide: Lacks the methyl group on the thiazole ring.
2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-oxazol-2-yl)propanamide: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is unique due to the presence of both the dimethylphenoxy and methylthiazole moieties, which may confer specific biological or chemical properties not found in similar compounds. This uniqueness can be leveraged in designing compounds with tailored activities for specific applications.
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-9-6-5-7-13(11(9)3)19-12(4)14(18)17-15-16-8-10(2)20-15/h5-8,12H,1-4H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZHBJDVYAXMNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=NC=C(S2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188351 | |
Record name | 2-(2,3-Dimethylphenoxy)-N-(5-methyl-2-thiazolyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101188351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925146-06-1 | |
Record name | 2-(2,3-Dimethylphenoxy)-N-(5-methyl-2-thiazolyl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925146-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,3-Dimethylphenoxy)-N-(5-methyl-2-thiazolyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101188351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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